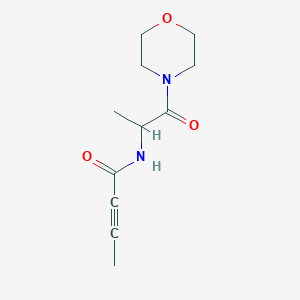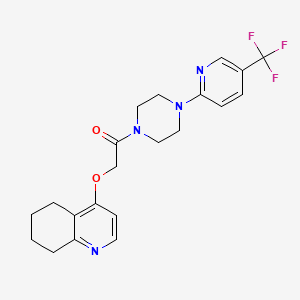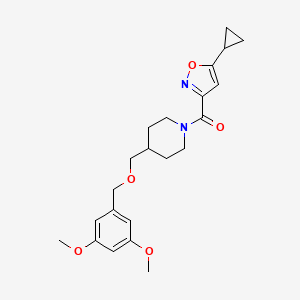
(5-Cyclopropylisoxazol-3-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a cyclopropyl group, an isoxazole ring, a piperidine ring, and a methanone group. It also contains a benzyl group with two methoxy substituents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The compound has a complex structure with several rings. The isoxazole ring is a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions. The piperidine ring is a six-membered ring with one nitrogen atom .Aplicaciones Científicas De Investigación
Synthesis and Structural Exploration
The synthesis of novel bioactive heterocycles, such as those involving isoxazole rings, has been a subject of interest. For example, the synthesis of compounds with antiproliferative activity through the manipulation of isoxazole and piperidinyl groups has been reported (Benaka Prasad et al., 2018). Such studies typically involve the characterization of these compounds using various spectroscopic techniques and X-ray diffraction studies to confirm their structures. These research efforts contribute to the understanding of how structural modifications can influence the biological activities of these compounds.
Bioactivation Pathways
The study of bioactivation pathways of compounds containing isoxazole rings has revealed insights into their metabolism and potential interactions with biological systems. For instance, the investigation into the bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes has shown how such compounds can undergo enzymatic cleavage, leading to the formation of reactive intermediates (Yu et al., 2011). This research highlights the importance of understanding the metabolic fate of isoxazole-containing compounds for their potential use in therapeutic applications.
Antimicrobial Activity
Research on the antimicrobial activity of compounds structurally related to the one has been conducted to identify potential new drugs. For example, the synthesis and in vitro evaluation of oxime derivatives for their antibacterial and antifungal activities highlight the potential of these compounds as antimicrobial agents (Mallesha & Mohana, 2014). Such studies are crucial for discovering new treatments for infections resistant to current antibiotics.
Direcciones Futuras
Propiedades
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-9-16(10-19(11-18)27-2)14-28-13-15-5-7-24(8-6-15)22(25)20-12-21(29-23-20)17-3-4-17/h9-12,15,17H,3-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLJADJZINHPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone](/img/structure/B2863796.png)
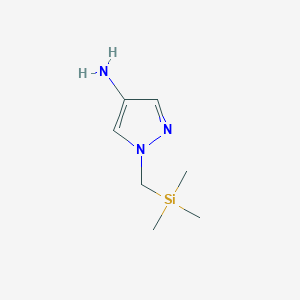

![(5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2863801.png)
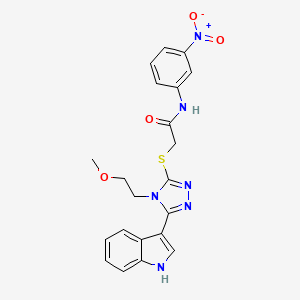
![3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2863803.png)
![2H-phenanthro[9,10-d]triazole](/img/structure/B2863804.png)
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2863806.png)
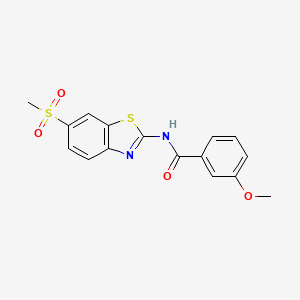

![[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol](/img/structure/B2863814.png)

